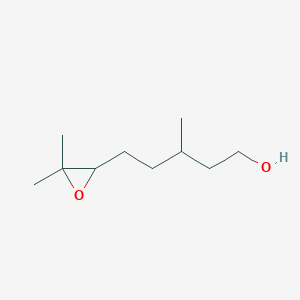
Citronellol epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citronellol epoxide is an organic compound with the molecular formula C10H20O2. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Citronellol epoxide can be synthesized through the epoxidation of 3,7-dimethyl-6-octen-1-ol. The epoxidation reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of 3,7-dimethyl-6,7-epoxyoctan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Citronellol epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.
Reduction: Formation of 3,7-dimethyl-6-octanol.
Substitution: Formation of various substituted alcohols and ethers.
Applications De Recherche Scientifique
Citronellol epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: A precursor in the synthesis of 3,7-dimethyl-6,7-epoxyoctan-1-ol.
Citronellol: A structurally similar compound with different functional groups.
Geraniol: Another related compound with similar applications in fragrances and flavors.
Uniqueness
Citronellol epoxide is unique due to its epoxide ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
Propriétés
Numéro CAS |
1564-98-3 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
SMILES canonique |
CC(CCC1C(O1)(C)C)CCO |
Key on ui other cas no. |
1564-98-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














